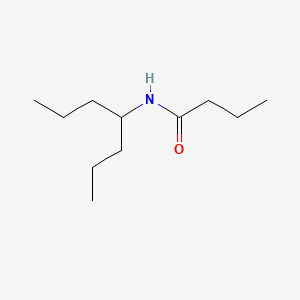

Butyramide, N-(4-heptyl)-

Description

However, based on nomenclature conventions and structural analogs in the literature, it is inferred to be a butyramide derivative with a heptyl group substituted at the nitrogen atom or the 4-position of a phenyl ring. For clarity, this analysis assumes the compound shares structural similarities with the N-acylated sulfonamide phenyl derivatives reported in , specifically (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d). This compound features a heptanoyl chain (C7) attached to a phenyl-sulfamoyl-tetrahydrofuran scaffold. Key properties include a melting point of 143–144°C, optical rotation [α]D = +4.7°, and a molecular weight of 355.4 g/mol (C16H23N2O5S) .

Properties

CAS No. |

40754-93-6 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-heptan-4-ylbutanamide |

InChI |

InChI=1S/C11H23NO/c1-4-7-10(8-5-2)12-11(13)9-6-3/h10H,4-9H2,1-3H3,(H,12,13) |

InChI Key |

LUMTXZJTGMBMOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

Butyramide, N-(4-heptyl)- undergoes hydrolysis under acidic or basic conditions, yielding butyric acid and 4-heptylamine. Key parameters include:

| Condition | Temperature | Solvent | Products | Yield |

|---|---|---|---|---|

| Acidic (H₂SO₄, HCl) | 60–80°C | Dichloromethane | Butyric acid + 4-heptylamine | ~75–85% |

| Basic (NaOH, KOH) | 60–80°C | Toluene | Butyric acid + 4-heptylamine | ~70–80% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the heptyl chain minimally affecting reaction kinetics compared to shorter-chain analogues . Elevated temperatures and polar aprotic solvents optimize yields by enhancing nucleophile activity.

Catalytic Hydrogenation

Manganese-catalyzed deoxygenative hydrogenation of Butyramide, N-(4-heptyl)- produces secondary amines under high-pressure H₂. A representative study using the manganese PNP complex Mn-I and B(C₆F₅)₃ as a Lewis acid reported:

| Catalyst | Additive | H₂ Pressure | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Mn-I | B(C₆F₅)₃ (1.5 eq) | 50 bar | 150°C | 72 h | N-heptylbutylamine | 89% |

This reaction selectively cleaves the C–O bond without C–N bond scission, demonstrating utility in synthesizing structurally complex amines . Mechanistic studies suggest a pathway involving hydride transfer to the amide carbonyl, followed by Lewis acid-assisted deoxygenation .

Biological Interactions

Butyramide derivatives exhibit synergistic effects with antibiotics. For example, N -(2-pyrimidinyl) butyramide enhances tobramycin (TOB) efficacy against Pseudomonas aeruginosa biofilms:

-

Biofilm Inhibition :

This synergy arises from downregulation of efflux pump genes (mexD, mexE) and disruption of biofilm integrity, enabling deeper antibiotic penetration . While not directly tested on N-(4-heptyl)-butyramide, structural similarities suggest comparable potential .

Thermochemical Stability

Butyramide, N-(4-heptyl)- exhibits stability under standard conditions but sublimes at elevated temperatures:

| Property | Value | Method |

|---|---|---|

| Sublimation enthalpy (ΔsubH°) | 82 ± 4 kJ/mol | Thermogravimetry |

| Boiling point | 489.2 K | NIST data |

The compound’s stability in non-polar solvents (e.g., toluene, dichloromethane) facilitates its use in high-temperature reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Length Variations ()

Compounds 5a–5d in differ in acyl chain length (C4–C7) attached to the phenyl-sulfamoyl-tetrahydrofuran scaffold. A comparative summary is provided below:

| Property | 5a (Butyramide, C4) | 5b (Pentanamide, C5) | 5c (Hexanamide, C6) | 5d (Heptanamide, C7) |

|---|---|---|---|---|

| Molecular Formula | C14H19N2O5S | C15H21N2O5S | C16H23N2O5S | C17H25N2O5S |

| Molecular Weight (g/mol) | 327.4 | 341.4 | 355.4 | 369.4 |

| Yield (%) | 51.0 | 45.4 | 48.3 | 45.4 |

| Melting Point (°C) | 180–182 | 174–176 | 142–143 | 143–144 |

| [α]D (c in MeOH) | +4.5° (0.10) | +5.7° (0.08) | +6.4° (0.10) | +4.7° (0.10) |

Key Observations :

- Melting Points : Decrease with increasing acyl chain length (C4 > C5 > C6 ≈ C7), likely due to reduced crystallinity from longer hydrophobic chains .

- Optical Rotation : Highest for hexanamide (5c), suggesting chain length influences chiral center interactions.

- Synthesis Yields : Comparable (45–51%), indicating similar reactivity despite chain length differences.

Cytotoxicity ()

N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl)butyramide (a butyramide derivative with a hydroxyalkenyl chain) demonstrated cytotoxicity against PC-3 prostate cancer cells (IC50 = 6.06 µM) . While chain length impacts activity, the presence of polar groups (e.g., hydroxyl) may enhance target binding compared to purely aliphatic chains.

Antiulcer Activity ()

N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide exhibited significant antiulcer activity . Substituents on the phenyl ring (e.g., benzyloxy, benzimidazole-sulfinyl) contribute to pharmacological effects, unlike the tetrahydrofuran-sulfamoyl group in 5a–5d.

Enzymatic Hydrolysis ()

N-(4-Nitrophenyl)-butyramide is hydrolyzed by serine hydrolases (e.g., CALB lipase) with mechanistic similarities across enzymes . Substrate solubility challenges (requiring DMSO co-solvent) highlight limitations for short-chain butyramides in aqueous systems.

Regulatory and Pharmacological Profiles ()

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-methoxybutyryl fentanyl) is a Schedule I controlled substance due to opioid receptor activity . This underscores the pharmacological risks of certain N-substituted butyramides, contrasting with non-opioid analogs like 5a–5d.

Physicochemical Properties of Hydroxy-Substituted Analogs ()

4-Hydroxy-N-(2-hydroxyethyl)butyramide (C6H13NO3, MW 147.17) has polar hydroxyl groups, enhancing water solubility compared to hydrophobic heptanamide derivatives . Such structural modifications are critical for tuning pharmacokinetic properties.

Research Findings and Implications

- Synthetic Flexibility : Butyramide derivatives are synthesized via N-acylation (e.g., butyryl chloride with amines) with yields >45% .

- Structure-Activity Relationships (SAR) :

- Regulatory Considerations : N-Arylpiperidinyl butyramides are controlled substances, necessitating careful structural design to avoid regulatory overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.